

(1S,2S)-2-(Piperidin-1-yl)cyclohexanamine physical properties

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: (1S,2S)-2-(Piperidin-1-yl)cyclohexanamine

CAS No.: 824938-98-9

Cat. No.: B1601955

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **(1S,2S)-2-(Piperidin-1-yl)cyclohexanamine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-2-(Piperidin-1-yl)cyclohexanamine is a chiral diamine featuring a cyclohexane backbone substituted with a primary amine and a piperidine ring in a specific stereochemical configuration. As a member of the 1,2-diaminocyclohexane family, this molecule and its stereoisomers are of significant interest in medicinal chemistry and asymmetric synthesis. They often serve as chiral ligands for metal catalysts or as key building blocks for synthesizing complex, biologically active molecules. Understanding the fundamental physical properties of this compound is a critical first step in its application, ensuring proper handling, formulation, and integration into synthetic or analytical workflows.

This guide provides a detailed examination of the known and predicted physical characteristics of **(1S,2S)-2-(Piperidin-1-yl)cyclohexanamine**, outlines standard protocols for their experimental determination, and offers insights grounded in established chemical principles.

Molecular Structure and Identification

The identity of a chemical compound is fundamentally defined by its structure and molecular formula. The specific stereochemistry is crucial for its function in chiral applications.

- IUPAC Name: [trans-\(1S,2S\)-2-piperidin-1-ylcyclohexan-1-amine\[1\]](#)
- CAS Number: [824938-98-9\[1\]\[2\]](#)
- Molecular Formula: [C₁₁H₂₂N₂\[1\]\[2\]](#)
- Synonyms: [\(1S,2S\)-2-piperidin-1-ylcyclohexan-1-amine](#), [\(1S,2S\)-2-\(1-Piperidinyl\)cyclohexylamine\[1\]](#)

The '(1S,2S)' designation specifies the absolute configuration at the two chiral centers on the cyclohexane ring, indicating a trans relationship between the amine and piperidinyl groups. This stereochemical arrangement dictates the three-dimensional shape of the molecule, which is paramount for its role in stereoselective reactions.

Caption: 2D representation of **(1S,2S)-2-(Piperidin-1-yl)cyclohexanamine**.

Core Physical Properties

A compound's physical properties dictate its behavior under various conditions, influencing storage, handling, and reaction setup.

Property	Value	Source
Molecular Weight	182.31 g/mol	[1][2][3]
Appearance	Light yellow to yellow Solid-liquid mixture	[4]
Boiling Point	247.1 ± 8.0 °C (Predicted)	[4]
Density	0.984 ± 0.06 g/cm ³ (Predicted)	[4]
pKa	11.02 ± 0.70 (Predicted)	[4]
Storage	Keep in dark place, Inert atmosphere, Room temperature	[4]

- **Expertise & Experience:** The available data for properties like boiling point and density are currently based on computational predictions. While these predictions are valuable for initial estimations, they must be confirmed by experimental data for critical applications such as process scale-up or GMP (Good Manufacturing Practice) production. The "Solid-liquid mixture" appearance suggests the melting point may be close to room temperature or that the sample contains impurities.

Experimental Determination of Physical Properties

For researchers requiring precise, validated data, the following standard methodologies are recommended. The general workflow involves sample purification followed by systematic characterization.

Caption: Standard workflow for physical and spectroscopic characterization.

Protocol 1: Melting Point Determination (Capillary Method)

This method provides a melting range, which is indicative of purity. A narrow range suggests high purity.

- **Sample Preparation:** Ensure the sample is completely dry and free of solvent. If it is a solid-liquid mixture, purify it first (e.g., by recrystallization or chromatography) to isolate the solid.
- **Loading:** Finely powder the solid sample. Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm high) into the sealed end.
- **Instrumentation:** Place the loaded capillary into a calibrated melting point apparatus.
- **Measurement:** Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
- **Data Recording:** Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This is the melting range.
- **Trustworthiness:** The protocol is self-validating by periodic calibration of the apparatus using certified standards with known melting points (e.g., benzophenone, caffeine).

Protocol 2: Boiling Point Determination (Microscale)

Given the high predicted boiling point, vacuum distillation is preferable to prevent decomposition. However, a simple microscale method can provide an estimate at atmospheric pressure.

- **Setup:** Place a small volume (0.5-1.0 mL) of the purified liquid sample into a small test tube.
- **Bell Creation:** Insert a small, inverted capillary tube (sealed at the top) into the liquid. This will act as a "bell" to trap vapor.
- **Heating:** Affix the test tube to a thermometer and heat it slowly in a heating block or oil bath.
- **Observation:** As the liquid heats, a stream of bubbles will emerge from the inverted capillary. Continue heating until a rapid, continuous stream of bubbles is observed.
- **Data Recording:** Remove the apparatus from the heat source. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

- **Causality:** This method works because the liquid re-enters the capillary when the vapor pressure inside the bell equals the external atmospheric pressure, which is the definition of the boiling point.

Protocol 3: Solubility Assessment (Qualitative)

Understanding solubility is crucial for choosing appropriate solvents for reactions, purification, and formulation.

- **Solvent Selection:** Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).
- **Procedure:** To 1 mL of each solvent in a separate vial, add approximately 10 mg of the compound.
- **Observation:** Agitate the mixture at room temperature for 1-2 minutes. Observe if the solid dissolves completely.
- **Classification:**
 - **Soluble:** No solid particles are visible.
 - **Partially Soluble:** Some, but not all, of the solid dissolves.
 - **Insoluble:** The solid does not appear to dissolve.
- **Expertise & Experience:** Given the two amine groups, the compound is expected to be a weak base. Its solubility in aqueous solutions should be pH-dependent. Therefore, testing solubility in acidic aqueous solutions (e.g., 1M HCl), where the amine groups will be protonated to form soluble salts, is a critical step.

Spectroscopic Properties

While specific spectra are not publicly available, the expected spectroscopic signatures can be predicted based on the molecular structure. These analyses are essential for confirming the identity and purity of the compound.

- ^1H NMR: The spectrum would be complex due to the numerous aliphatic protons on the cyclohexane and piperidine rings. Key signals would include broad singlets for the $-\text{NH}_2$ protons, and distinct signals for the methine protons ($-\text{CH}-\text{N}$) at the stereocenters.
- ^{13}C NMR: Eleven distinct carbon signals are expected. The chemical shifts of the carbons bonded to nitrogen (C-N) would be the most downfield among the aliphatic signals.
- FT-IR: The spectrum should show characteristic N-H stretching vibrations for the primary amine (typically two bands in the $3300\text{-}3500\text{ cm}^{-1}$ region) and C-N stretching vibrations in the fingerprint region ($1000\text{-}1300\text{ cm}^{-1}$). The absence of C=O or O-H bands would confirm the absence of common impurities.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The expected exact mass for the protonated molecule $[\text{M}+\text{H}]^+$ would be calculated from the molecular formula $\text{C}_{11}\text{H}_{22}\text{N}_2$.

Conclusion

(1S,2S)-2-(Piperidin-1-yl)cyclohexanamine is a valuable chiral building block whose utility is predicated on a thorough understanding of its physical properties. While some data are available through computational prediction, rigorous experimental determination of properties like melting point, boiling point, and solubility is essential for any research or development application. The protocols and insights provided in this guide offer a robust framework for scientists to characterize this compound with confidence, ensuring the integrity and reproducibility of their work.

References

- PubChem. cis-(1S,2R)-2-piperidin-1-ylcyclohexan-1-amine. [[Link](#)]
- PubChem. Cyclohexanamine, 2-(1-piperidinyl)-, (1S,2S)-. [[Link](#)]
- Sdfine. sodium stannate. [[Link](#)]
- PubChem. (1R,2R)-2-(Piperidin-1-yl)cyclohexanamine. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Cyclohexanamine, 2-(1-piperidinyl)-, (1S,2S)- | C₁₁H₂₂N₂ | CID 12156312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1S,2S)-2-(Piperidin-1-yl)cyclohexanamine , 97% , 824938-98-9 - CookeChem [cookechem.com]
- 3. (1R,2R)-2-(Piperidin-1-yl)cyclohexanamine | C₁₁H₂₂N₂ | CID 12156300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1R,2R)-trans-2-(1-Piperidinyl) cyclohexylamine | 885677-91-8 [chemicalbook.com]
- To cite this document: BenchChem. [(1S,2S)-2-(Piperidin-1-yl)cyclohexanamine physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1601955/docs#1s-2s-2-piperidin-1-yl-cyclohexanamine-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)